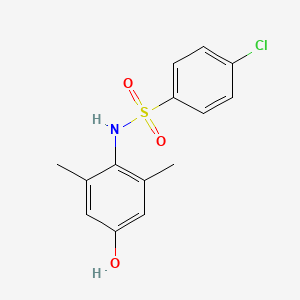
2-(Piperazine-1-carbonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazine-1-carbonyl)phenol is an organic compound that features a piperazine ring bonded to a phenol group through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazine-1-carbonyl)phenol typically involves the reaction of piperazine with phenol derivatives under specific conditions. One common method includes the use of piperazine and phenol in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazine-1-carbonyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂), nitration with nitric acid (HNO₃), and sulfonation with sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
2-(Piperazine-1-carbonyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Piperazine-1-carbonyl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The piperazine ring can interact with GABA receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazine-1-carbonyl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-(Piperazine-1-carbonyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
2-(Piperazine-1-carbonyl)benzamide: Features an amide group in place of the phenol group.
Uniqueness
2-(Piperazine-1-carbonyl)phenol is unique due to the presence of both a piperazine ring and a phenol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H14N2O2/c14-10-4-2-1-3-9(10)11(15)13-7-5-12-6-8-13/h1-4,12,14H,5-8H2 |
InChI Key |
GBAUIOANZSAFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


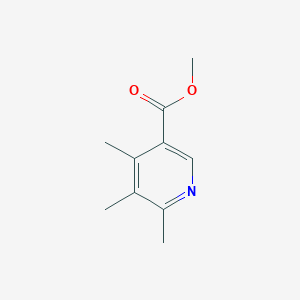
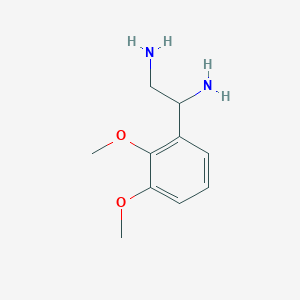

![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)

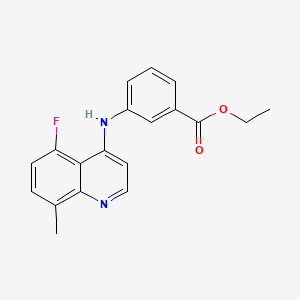


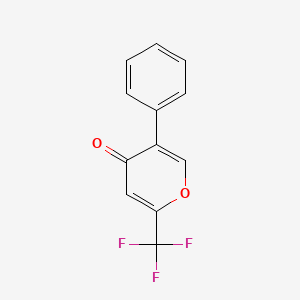

![1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B12120442.png)

![5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid](/img/structure/B12120465.png)
